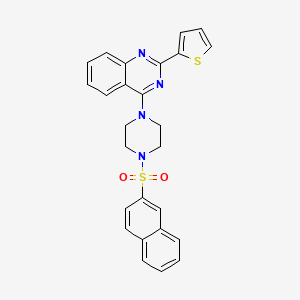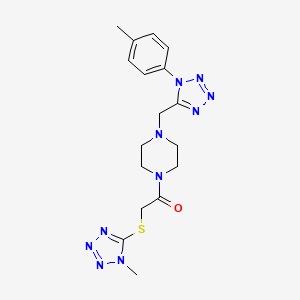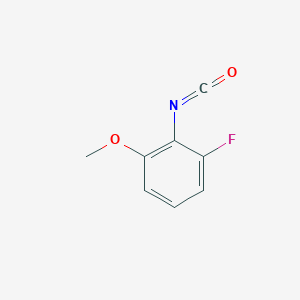
4-(4-Naphthalen-2-ylsulfonylpiperazin-1-yl)-2-thiophen-2-ylquinazoline
Overview
Description
ML155 is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Scientific Research Applications
ML155 has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex molecules.
Biology: ML155 is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.
Industry: ML155 is used in the production of advanced materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of ML155 involves its interaction with specific molecular targets and pathways. While the exact mechanism is still under investigation, it is believed that ML155 exerts its effects by modulating certain biochemical pathways and interacting with key proteins and enzymes . These interactions can lead to various biological effects, making ML155 a compound of interest in drug discovery and development.
Biochemical Analysis
Biochemical Properties
4-(4-Naphthalen-2-ylsulfonylpiperazin-1-yl)-2-thiophen-2-ylquinazoline plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. This compound has been shown to interact with protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups to them. The interaction between this compound and protein kinases is crucial as it can inhibit the kinase activity, thereby affecting various signaling pathways within the cell . Additionally, this compound may interact with other biomolecules such as receptors and ion channels, further influencing cellular functions.
Cellular Effects
The effects of this compound on cells are profound and multifaceted. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. By inhibiting protein kinases, this compound can disrupt the normal signaling cascades that regulate cell growth, differentiation, and apoptosis . This disruption can lead to altered gene expression patterns, affecting the production of proteins that are essential for various cellular processes. Furthermore, the compound’s impact on cellular metabolism can result in changes in energy production and utilization, which can have downstream effects on cell function and viability.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of protein kinases. The compound binds to the active site of the kinase enzyme, preventing the phosphorylation of target proteins. This inhibition can lead to a cascade of effects, including the suppression of downstream signaling pathways that are critical for cell survival and proliferation. Additionally, this compound may also interact with other molecular targets, such as receptors and ion channels, further modulating cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound remains stable under controlled conditions, maintaining its inhibitory activity over extended periods . Degradation can occur under certain conditions, leading to a reduction in its efficacy. Long-term exposure to this compound has been associated with sustained inhibition of cellular processes, which can result in altered cell behavior and function.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound has been shown to effectively inhibit target enzymes without causing significant toxicity . At higher doses, adverse effects such as toxicity and organ damage have been observed. These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways within the cell. The compound is metabolized by liver enzymes, which modify its structure to facilitate excretion . This metabolism can affect the compound’s bioavailability and efficacy. Additionally, interactions with cofactors and other enzymes can influence the metabolic flux and levels of metabolites, further impacting the compound’s activity and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s ability to cross cell membranes and reach its target sites is crucial for its therapeutic efficacy. Additionally, binding to plasma proteins can affect its distribution and availability in the bloodstream.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound has been observed to localize in specific cellular compartments, such as the cytoplasm and nucleus . This localization is influenced by targeting signals and post-translational modifications that direct the compound to its sites of action. The presence of this compound in these compartments allows it to effectively interact with its molecular targets and exert its biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ML155 typically involves a series of well-defined chemical reactions. One common method includes the polycondensation of alkoxysilanes, which involves the hydrolysis and subsequent polycondensation of alkoxysilane precursors . This process requires precise control of reaction conditions, including temperature, pH, and the presence of catalysts to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of ML155 may involve large-scale preparative liquid chromatography to purify the compound . This method ensures that the compound is obtained in high purity, which is essential for its various applications.
Chemical Reactions Analysis
Types of Reactions
ML155 undergoes several types of chemical reactions, including:
Oxidation: In the presence of strong oxidizing agents, ML155 can be oxidized to form various oxidation products.
Reduction: ML155 can be reduced using reducing agents, leading to the formation of reduced derivatives.
Substitution: This compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving ML155 often require specific reagents and conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions produce reduced forms of ML155.
Comparison with Similar Compounds
ML155 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as ML151 and ML152 share some structural similarities with ML155 but differ in their reactivity and applications.
Uniqueness: ML155 stands out due to its stability and versatility in various chemical reactions, making it a valuable compound for diverse scientific research .
properties
IUPAC Name |
4-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-2-thiophen-2-ylquinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O2S2/c31-34(32,21-12-11-19-6-1-2-7-20(19)18-21)30-15-13-29(14-16-30)26-22-8-3-4-9-23(22)27-25(28-26)24-10-5-17-33-24/h1-12,17-18H,13-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQARUVRGOHJYJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=NC3=CC=CC=C32)C4=CC=CS4)S(=O)(=O)C5=CC6=CC=CC=C6C=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4-Nitrophenyl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone](/img/structure/B2569045.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone](/img/structure/B2569046.png)

![3-Methyl-7-(3-methylbutyl)-8-[4-(3-phenylpropyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2569048.png)
![N-benzyl-3-ethyl-N-(4-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2569049.png)
![1-[2-Ethyl-2-(trifluoromethyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2569051.png)
![3-(4-fluorophenyl)-6-phenyl-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B2569054.png)


![6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1-(4-fluorophenyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2569061.png)
![1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(2-methoxyethyl)urea](/img/structure/B2569062.png)


![1'-(3-Chloropropanoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2569066.png)